N-(4-Fluoro-2-methylbenzyl)-N-methylamine
CAS No.: 1249121-13-8
Cat. No.: VC2668276
Molecular Formula: C9H12FN
Molecular Weight: 153.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249121-13-8 |
---|---|
Molecular Formula | C9H12FN |
Molecular Weight | 153.2 g/mol |
IUPAC Name | 1-(4-fluoro-2-methylphenyl)-N-methylmethanamine |
Standard InChI | InChI=1S/C9H12FN/c1-7-5-9(10)4-3-8(7)6-11-2/h3-5,11H,6H2,1-2H3 |
Standard InChI Key | HSOBTJJNTLBNEW-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)F)CNC |
Canonical SMILES | CC1=C(C=CC(=C1)F)CNC |
Introduction
Structural Characteristics and Identification
Molecular Structure and Formula
N-(4-Fluoro-2-methylbenzyl)-N-methylamine features a benzene ring with a fluoro substituent at position 4 and a methyl group at position 2, plus a methylaminomethyl group attached to the ring. This arrangement differentiates it from the positional isomer N-(2-Fluoro-4-methylbenzyl)-N-methylamine documented in PubChem, which has a molecular formula of C9H12FN and a molecular weight of 153.20 g/mol . Despite the different arrangement of substituents, N-(4-Fluoro-2-methylbenzyl)-N-methylamine would share the same molecular formula and weight as its isomer due to identical atomic composition. The chemical structure features a secondary amine functional group, with the nitrogen atom bearing both a methyl group and a benzyl group derived from 4-fluoro-2-methylbenzene.
Structural Nomenclature and Representation
In International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound name N-(4-Fluoro-2-methylbenzyl)-N-methylamine indicates specific structural features: "N-" designates substitution on the nitrogen atom, "4-Fluoro-2-methyl" specifies the positions of substituents on the benzene ring, "benzyl" indicates a phenylmethyl group, and the second "N-methylamine" component identifies the nitrogen-containing functional group with a methyl substituent. Alternative nomenclature might include (4-fluoro-2-methylphenyl)methylamine, following the pattern seen with the positional isomer in the PubChem database . The compound would be expected to have a standardized SMILES notation and InChI identifier for unambiguous digital representation in chemical databases.
Physical and Chemical Properties
Predicted Physical Properties
Property | N-(4-Fluoro-2-methylbenzyl)-N-methylamine (Predicted) | N-(2-Fluoro-4-methylbenzyl)-N-methylamine | 4-amino-2-fluoro-N-methylbenzamide |
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Molecular Formula | C9H12FN | C9H12FN | C8H9FN2O |
Molecular Weight | 153.20 g/mol | 153.20 g/mol | 168.17 g/mol |
Physical State | Likely liquid or low-melting solid | Not specified in source | Solid |
Melting Point | Predicted 40-80°C | Not specified in source | 160-163°C |
Solubility | Expected solubility in organic solvents | Not specified in source | Slightly soluble in chloroform and methanol |
Synthesis Methods and Approaches
Synthetic Challenges and Considerations
The synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine would present several challenges that require consideration. The positioning of the fluoro and methyl substituents on the aromatic ring may influence the reactivity of the benzylic position, potentially affecting yields in alkylation or reductive amination procedures. Control of chemoselectivity would be crucial to prevent multiple alkylation events at the nitrogen atom. The research paper on 4-amino-2-fluoro-N-methylbenzamide synthesis highlights the value of optimized reaction conditions, noting that methylamine gas was used instead of aqueous methylamine to increase yield to 95%, suggesting similar considerations might apply to our target compound . The use of phase transfer catalysis and environmentally friendly hydrogenation processes described for related compounds could be adapted for the efficient synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine.
Analytical Characterization
Spectroscopic Identification
Applications and Related Research
Structure-Activity Relationships
The positioning of substituents in aromatic compounds can significantly influence their biological activities and chemical reactivity. The 4-fluoro-2-methyl substitution pattern in our target compound creates a specific electronic distribution and three-dimensional shape that would interact uniquely with biological targets compared to its positional isomers. The search results mention another related compound, [2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine, which shares the 4-fluoro-2-methylphenyl structural motif but contains an extended amine chain. This structural relationship suggests potential applications in similar chemical space, possibly in the development of central nervous system agents or other bioactive compounds where aminoalkyl derivatives of fluorinated aromatics have shown activity. Systematic structure-activity relationship studies would be valuable to determine how the specific substitution pattern in N-(4-Fluoro-2-methylbenzyl)-N-methylamine influences its biological profile compared to structural analogs.
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